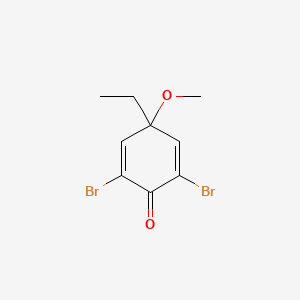
2,6-Dibromo-4-ethyl-4-methoxycyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-ethyl-4-methoxycyclohexa-2,5-dien-1-one is an organic compound characterized by the presence of bromine, ethyl, and methoxy groups attached to a cyclohexa-2,5-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-ethyl-4-methoxycyclohexa-2,5-dien-1-one typically involves the bromination of 4-ethyl-4-methoxycyclohexa-2,5-dien-1-one. The reaction is carried out using bromine in an organic solvent such as chloroform or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for better control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-ethyl-4-methoxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: Reduction can lead to the formation of cyclohexadienone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of 2,6-dihydroxy-4-ethyl-4-methoxycyclohexa-2,5-dien-1-one.
Oxidation: Formation of 2,6-dibromo-4-ethyl-4-methoxyquinone.
Reduction: Formation of 2,6-dibromo-4-ethyl-4-methoxycyclohexadienone.
Scientific Research Applications
2,6-Dibromo-4-ethyl-4-methoxycyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-ethyl-4-methoxycyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The compound’s structure allows it to interact with specific pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-methylphenol: Similar in structure but lacks the ethyl and methoxy groups.
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Contains tert-butyl groups instead of ethyl and methoxy groups.
Uniqueness
2,6-Dibromo-4-ethyl-4-methoxycyclohexa-2,5-dien-1-one is unique due to the presence of both ethyl and methoxy groups, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
61306-33-0 |
|---|---|
Molecular Formula |
C9H10Br2O2 |
Molecular Weight |
309.98 g/mol |
IUPAC Name |
2,6-dibromo-4-ethyl-4-methoxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H10Br2O2/c1-3-9(13-2)4-6(10)8(12)7(11)5-9/h4-5H,3H2,1-2H3 |
InChI Key |
FPHPIQHLRHOWGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C=C(C(=O)C(=C1)Br)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















